5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole
Overview
Description
5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole is an organic compound with the molecular formula C10H9ClN2OS and a molecular weight of 240.71 g/mol . This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole typically involves the reaction of 4-methoxybenzyl chloride with thiosemicarbazide in the presence of a base, followed by cyclization with phosphorus oxychloride . The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization and formation of the thiadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Various substituted thiadiazoles depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and other reduced derivatives.
Scientific Research Applications
5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-[(4-chlorophenyl)methyl]-1,2,4-thiadiazole
- 5-Chloro-3-[(2-chlorophenyl)methyl]-1,2,4-thiadiazole
- 5-Chloro-3-(thiophen-2-ylmethyl)-1,2,4-thiadiazole
Uniqueness
5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
5-chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c1-14-8-4-2-7(3-5-8)6-9-12-10(11)15-13-9/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZZMAZKGHBNSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NSC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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